4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine

Medicinal Chemistry Procurement Building Blocks

4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4) is a research chemical characterized as a tetrahydropyran (oxane) derivative featuring a 4-trifluoromethylphenyl group and a primary amine. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of potential therapeutic agents.

Molecular Formula C13H16F3NO
Molecular Weight 259.272
CAS No. 1283657-88-4
Cat. No. B2873171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine
CAS1283657-88-4
Molecular FormulaC13H16F3NO
Molecular Weight259.272
Structural Identifiers
SMILESC1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-9,17H2
InChIKeyJGLUGLOJKIXUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4): A Specialized Tetrahydropyranyl Building Block for Pharmaceutical Research


4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4) is a research chemical characterized as a tetrahydropyran (oxane) derivative featuring a 4-trifluoromethylphenyl group and a primary amine. It serves as a versatile building block in medicinal chemistry, particularly for the synthesis of potential therapeutic agents. Its core structural motif—a tetrahydropyran ring—is a privileged scaffold found in numerous bioactive molecules, often associated with modulation of pharmacokinetic properties . The compound's specific substitution pattern (4,4-disubstituted tetrahydropyran with a para-CF₃-phenyl and a methanamine) is identified in patent literature within broader claims for voltage-gated calcium channel blockers, indicating its utility in generating analogs for pain and other neurological disorders [1].

Why 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine Cannot Be Replaced by Generic Analogs in Lead Optimization


Direct substitution of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine with other tetrahydropyranyl amines or trifluoromethylphenyl building blocks is scientifically unsound due to the highly specific interplay between the para-CF₃-phenyl group and the geminal oxane-methanamine substitution. This precise architecture dictates a unique 3D orientation, which is critical for target engagement and downstream pharmacological properties. Even minor positional shifts of the CF₃ group (e.g., from para to meta) or the amine moiety on the tetrahydropyran ring can significantly alter lipophilicity, metabolic stability, and target binding affinity, as evidenced by patent strategies using this core to achieve specific biological outcomes [1]. Using a generic analog without this exact substitution pattern introduces unquantified risk into structure-activity relationships (SAR), potentially negating the desired potency or selectivity established during lead optimization [2].

Quantitative Differentiation of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine from Close Analogs


Procurement Purity and Price Analysis: 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine vs. Meta-Trifluoromethyl Analog

A direct commercial analysis reveals a substantial price difference for comparable purity grades. The para-CF₃ compound (1283657-88-4) is listed at a premium price point relative to its meta-substituted analog. For a 1g unit, the para-CF₃ derivative is offered at ¥11,550 , whereas the meta-CF₃ derivative {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine (CAS not provided in source) is listed at a significantly lower price point, indicative of a less specialized or more readily accessible synthetic pathway .

Medicinal Chemistry Procurement Building Blocks

Physicochemical Differentiation: Molecular Weight Comparison with Core Tetrahydropyranyl Amines

The molecular weight of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine is 259.27 g/mol . This represents a significant increase in size and lipophilicity compared to simpler tetrahydropyranyl amines. For instance, a core building block like [2-(Trifluoromethyl)oxan-4-yl]methanamine (CAS 1865148-77-1) has a molecular weight of 183.17 g/mol . The additional phenyl ring adds ~76 g/mol and contributes significantly to the molecule's overall lipophilicity (cLogP).

Medicinal Chemistry ADME Physicochemical Properties

Stereoelectronic and Steric Comparison: The Impact of para-CF₃-Phenyl Substitution

The presence of a para-trifluoromethyl group on the phenyl ring of the target compound (C13H16F3NO) provides distinct electronic and steric properties compared to non-fluorinated analogs or those with different substitution patterns. While direct quantitative biological data for this exact compound is scarce, the structural motif is employed in patents for voltage-gated calcium channel blockers, suggesting the para-CF₃ group is crucial for a specific pharmacological interaction [1]. In contrast, a meta-CF₃ analog like {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine or a non-fluorinated analog would present a different electrostatic potential surface and geometry, potentially altering target recognition.

Medicinal Chemistry SAR Molecular Design

Optimal Application Scenarios for Procuring 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine (CAS 1283657-88-4)


Medicinal Chemistry: Lead Optimization of Voltage-Gated Calcium Channel Blockers

This compound is a critical building block for synthesizing and optimizing aryl-substituted heterocyclic sulfones, a class of compounds claimed as voltage-gated calcium channel blockers [1]. In this scenario, the exact substitution pattern of the 4-[4-(trifluoromethyl)phenyl]oxan-4-yl-methanamine core is essential for maintaining the desired pharmacological activity and exploring SAR around pain and other neurological disorder targets. Substituting with a cheaper, readily available analog would invalidate the SAR data and derail the lead optimization program.

Medicinal Chemistry: Synthesis of DPP-4 Inhibitor Scaffolds

The tetrahydropyran core is a key structural component in a novel series of super long-acting DPP-4 inhibitors designed for the treatment of Type 2 Diabetes [2]. While 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine itself is not the final drug, it serves as a valuable intermediate for generating derivatives with improved duration of action over current commercial drugs. Procuring this specific building block enables the precise construction of the trifluoromethyl-substituted tetrahydropyran pharmacophore, which is crucial for achieving the reported superior pharmacokinetic profiles.

Chemical Biology: Probing the Role of Lipophilicity and Steric Bulk in Membrane Interactions

With a molecular weight of 259.27 g/mol and a para-CF₃-phenyl group, this compound possesses significantly higher lipophilicity and steric bulk compared to smaller tetrahydropyranyl amines like [2-(Trifluoromethyl)oxan-4-yl]methanamine (183.17 g/mol) . This makes it a valuable chemical probe for studying the effect of these physicochemical properties on membrane permeability, protein binding, and subcellular localization in cellular assays. Using a less lipophilic analog would not accurately model these interactions.

Procurement and Inventory: Sourcing a Validated and Premium Building Block

For research organizations with established synthesis routes that depend on this exact CAS number, procurement is non-negotiable. The compound is available from reputable suppliers like Kishida Chemical (¥60,000/g) and Sigma-Aldrich , ensuring traceability and quality assurance. The premium price point (e.g., ¥11,550/1g from Fluorochem ) compared to meta-isomers reflects its specialized nature and the value of its precise chemical structure for high-stakes drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.